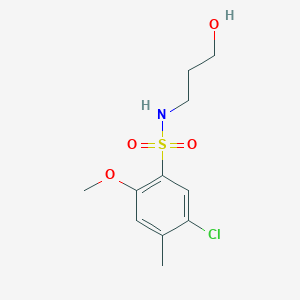
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
科学研究应用
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research has been in pain management. TRPV1 channels are involved in the perception of pain, and blocking these channels with 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to reduce pain in animal models. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has also been studied for its potential anti-inflammatory effects, as TRPV1 channels are involved in the inflammatory response.
作用机制
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether acts as a selective antagonist of the TRPV1 channel. This channel is involved in the perception of pain and inflammation, and blocking it with 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether can reduce these sensations. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether binds to a specific site on the channel, preventing it from opening and allowing ions to pass through. This results in a decrease in the activity of the channel and a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to have other biochemical and physiological effects. For example, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to reduce the release of glutamate, a neurotransmitter involved in pain perception, in the spinal cord. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
实验室实验的优点和局限性
One advantage of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments is its selectivity for the TRPV1 channel. This allows researchers to specifically target this channel without affecting other ion channels or receptors. However, one limitation of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether is its relatively low potency. This means that higher concentrations of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether may be required to achieve the desired effect, which can increase the risk of off-target effects.
未来方向
There are several potential future directions for research on 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. One area of interest is in the development of more potent TRPV1 antagonists. This could improve the efficacy of these compounds and reduce the risk of off-target effects. Another area of interest is in the development of novel pain management strategies that target TRPV1 channels. Finally, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether could be studied further for its potential anti-inflammatory effects, as this could have implications for the treatment of a wide range of inflammatory conditions.
Conclusion
In conclusion, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether is a promising compound that has potential therapeutic applications in pain management and inflammation. Its selectivity for the TRPV1 channel makes it a valuable tool for researchers studying this channel, and its effects on glutamate release and nociceptor activity suggest that it may have additional biochemical and physiological effects. While there are limitations to using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments, its potential future directions make it an exciting area of research.
合成方法
The synthesis of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether involves several steps. First, 5-methyl-2-nitrobenzenesulfonamide is reacted with piperidine to form the corresponding sulfonamide. This is then reduced with lithium aluminum hydride to yield the amine. Finally, the amine is reacted with 1-bromo-5-chloropentane to form 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. The overall yield of this synthesis is approximately 30%.
属性
产品名称 |
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether |
|---|---|
分子式 |
C17H27NO3S |
分子量 |
325.5 g/mol |
IUPAC 名称 |
1-(4-methyl-2-pentoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-8-13-21-16-14-15(2)9-10-17(16)22(19,20)18-11-6-5-7-12-18/h9-10,14H,3-8,11-13H2,1-2H3 |
InChI 键 |
BQTJVDWNZCFQDQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)